N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxazole ring, and a methoxyphenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as a 2-amino-4-fluorobenzonitrile, with a suitable reagent like acetic anhydride.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Formation of the Methoxyphenoxyacetamide Moiety: This step involves the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride, which is then reacted with the oxazole intermediate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of a particular enzyme involved in a metabolic pathway, thereby altering the pathway’s overall function.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide
- N-{[5-(4-bromophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide
- N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-4-2-3-5-17(16)25-12-19(23)21-11-15-10-18(26-22-15)13-6-8-14(20)9-7-13/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPFYEXZMNPMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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